2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline
CAS No.:
Cat. No.: VC17763425
Molecular Formula: C11H11FN2S
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FN2S |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-fluoro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
| Standard InChI | InChI=1S/C11H11FN2S/c1-8-2-3-11(10(12)4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |
| Standard InChI Key | PRAMSKWXNBQIQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CN=CS2)F |
Introduction
Structural and Chemical Properties
2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline belongs to the class of substituted anilines, characterized by a fluorine atom at the ortho position and a methyl group at the para position of the benzene ring. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is connected via a methylene (-CH₂-) linker to the aniline nitrogen. The molecular formula C₁₁H₁₁FN₂S corresponds to a molecular weight of 222.28 g/mol, with the following key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
| Canonical SMILES | CC1=CC(=C(C=C1)NCC2=CN=CS2)F |
| InChI Key | PRAMSKWXNBQIQQ-UHFFFAOYSA-N |
| PubChem CID | 62759239 |
The fluorine atom enhances electronegativity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions with biological targets. X-ray crystallography of analogous compounds reveals that the methyl group at the para position occupies hydrophobic pockets in kinase domains, optimizing binding affinity .
Synthetic Methodologies
The synthesis of 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline involves multi-step organic reactions, primarily focusing on nucleophilic substitutions and cyclizations:
Nucleophilic Substitution
The aniline core is functionalized via reactions between 2-fluoro-4-methylaniline and thiazol-5-ylmethyl halides. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the displacement of halide ions at temperatures ranging from 25°C to 60°C.
Cyclization and Purification
Thiazole ring formation employs Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. For example, 5-(chloromethyl)thiazole is synthesized from chloroacetone and thiourea, followed by coupling to the aniline moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.
Key Reaction Conditions:
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Solvents: DMF, dichloromethane (DCM)
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Catalysts: None required for nucleophilic substitutions
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Temperature: 0°C (for fluorination) to 80°C (for cyclization)
Biological Activity and Mechanism of Action
CDK9 Inhibition
2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline exhibits potent inhibition of CDK9 (IC₅₀ = 7 nM), a kinase critical for RNA polymerase II-mediated transcription. By binding to the ATP pocket, it disrupts phosphorylation of the C-terminal domain (CTD), leading to downregulation of anti-apoptotic proteins like Mcl-1 .
Table 1: Selectivity Profile Against Kinases
| Kinase | IC₅₀ (nM) | Selectivity (Fold vs. CDK9) |
|---|---|---|
| CDK9 | 7 | 1 |
| CDK2 | 560 | 80 |
| CDK4 | >1,000 | >142 |
Apoptosis Induction
In chronic lymphocytic leukemia (CLL) cells, the compound reduces Mcl-1 expression by >80% within 6 hours, triggering caspase-3 activation and apoptosis. The therapeutic window exceeds 30-fold compared to normal lymphocytes .
Structure-Activity Relationships (SAR)
Modifications to the pyrimidine and thiazole rings significantly impact potency and selectivity:
Pyrimidine C5 Substitutions
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Cyanide (-CN): Enhances CDK9 affinity by forming hydrogen bonds with Lys48 (IC₅₀ = 7 nM) .
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Hydroxyl (-OH): Reduces potency due to steric clashes (IC₅₀ = 120 nM) .
Thiazole C4 Modifications
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Methyl (-CH₃): Optimal for hydrophobic interactions with Phe103 (CDK9 gatekeeper) .
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Phenyl (-C₆H₅): Decreases selectivity by engaging CDK2’s larger ATP pocket .
Therapeutic Applications and Preclinical Data
Anticancer Efficacy
In xenograft models of CLL, daily oral administration (10 mg/kg) reduces tumor volume by 70% over 21 days without hematological toxicity . Synergy with Bcl-2 inhibitors (e.g., venetoclax) enhances apoptosis in resistant cells .
Pharmacokinetics
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Bioavailability: 58% (oral) in murine models
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Half-life: 4.2 hours
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites
Comparison with Analogous CDK Inhibitors
Table 2: Benchmarking Against Clinical-Stage CDK Inhibitors
| Compound | CDK9 IC₅₀ (nM) | Selectivity (CDK9/CDK2) | Clinical Status |
|---|---|---|---|
| 2-Fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline | 7 | 80 | Preclinical |
| Dinaciclib | 1 | 4 | Phase III |
| Flavopiridol | 10 | 2 | Approved (CLL) |
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